

Comparative analysis of synthetic routes for 4-nitrophenol derivatives.

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Compound of Interest

Compound Name: 2-Methoxy-4-(2-nitrovinyl)phenol

Cat. No.: B361433

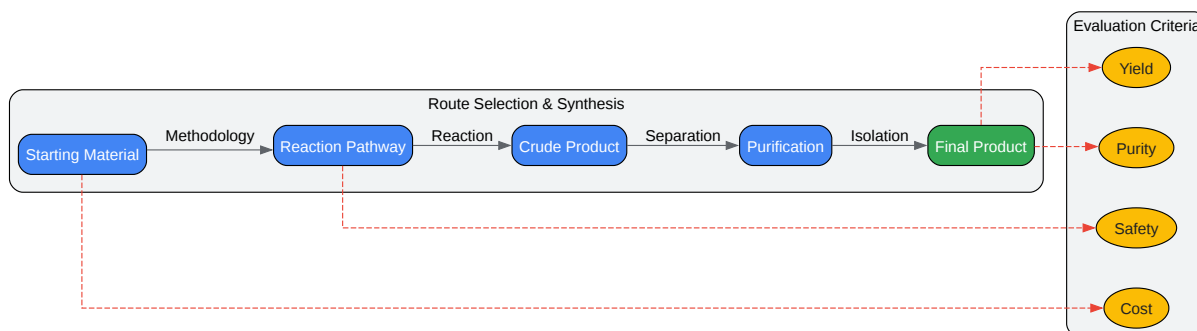
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A Comprehensive Comparison of Synthetic Routes to 4-Nitrophenol Derivatives

For researchers and professionals in the fields of chemistry and drug development, the synthesis of 4-nitrophenol and its derivatives is a fundamental process with wide-ranging applications, from the production of analgesics like paracetamol to the creation of fungicides and dyes.[1][2] The choice of synthetic route can significantly impact yield, purity, cost-effectiveness, and environmental footprint. This guide provides a comparative analysis of three primary synthetic methodologies for obtaining 4-nitrophenol, supported by experimental data and detailed protocols.

Comparative Workflow of Synthetic Routes

The following diagram illustrates the overarching workflow for selecting an appropriate synthetic route for 4-nitrophenol derivatives, from initial consideration of starting materials to final product purification.



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Caption: Comparative workflow for the synthesis of 4-nitrophenol derivatives.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three primary synthetic routes to 4-nitrophenol.

Synthetic Route	Starting Material(s)	Key Reagents	Reaction Temperature	Reaction Time	Yield of 4-Nitrophenol
Route 1: Direct Nitration of Phenol	Phenol	Dilute Nitric Acid or Sodium Nitrate/Sulfuric Acid	< 20°C	2 hours	~30-40%
Route 2: Hydrolysis of 4-Chloronitrobenzene	4-Chloronitrobenzene	Sodium Hydroxide	162-173°C	2-8 hours	~95%
Route 3: From 4-Nitroaniline via Diazotization	4-Nitroaniline	Sodium Nitrite, Sulfuric Acid	0-5°C (Diazotization), Boiling (Hydrolysis)	Variable	Moderate to High

Experimental Protocols

Route 1: Direct Nitration of Phenol

This method involves the direct electrophilic nitration of phenol. It typically yields a mixture of ortho and para isomers, which can be separated by steam distillation.[\[2\]](#)[\[3\]](#)

Materials:

- Phenol (94 g)
- Sodium nitrate (150 g)
- Concentrated sulfuric acid (250 g)
- Water

- Chalk

Procedure:

- A solution of 150 g of sodium nitrate in 400 ml of water is prepared. To this, 250 g of concentrated sulfuric acid is carefully added.
- A mixture of 94 g of phenol and 20 ml of water is added dropwise to the nitrating mixture, with vigorous stirring, while maintaining the temperature below 20°C.
- Stirring is continued for an additional 2 hours.
- The resulting tarry mixture of nitrophenols is separated from the mother liquor. The tar is then melted with 500 ml of water and neutralized with chalk.
- The crude mixture of ortho and para nitrophenols is subjected to steam distillation. The ortho-nitrophenol, being more volatile, will distill over.
- The residue in the distillation flask, containing the para-nitrophenol, is cooled and filtered. The crude product is then recrystallized from 2% hydrochloric acid to yield pure 4-nitrophenol.[3]

Route 2: Hydrolysis of 4-Chloronitrobenzene

This industrial process offers a high yield of 4-nitrophenol through nucleophilic aromatic substitution.[1]

Materials:

- 4-Chloronitrobenzene
- Sodium hydroxide solution (8.5% or 180-300 g/L)
- Acid for neutralization (e.g., HCl)

Procedure:

- 4-Chloronitrobenzene is heated with an aqueous solution of sodium hydroxide (e.g., 8.5% or a higher concentration of 180-300g/L) in an autoclave.[1][4]
- The temperature is raised to 150-155°C, after which an exothermic reaction increases the temperature to 162-165°C, with the pressure reaching 0.7-0.9 MPa.[4]
- The reaction mixture is maintained at 163-173°C for 2-4 hours with continuous stirring.[1][4]
- After the reaction is complete, the solution is cooled and then acidified to precipitate the 4-nitrophenol.
- The crude product is then purified through crystallization.[1]

Route 3: Synthesis from 4-Nitroaniline via Diazotization

This route involves the conversion of an aromatic amine to a diazonium salt, which is then hydrolyzed to the corresponding phenol.[5]

Materials:

- 4-Nitroaniline (7 g)
- Concentrated sulfuric acid (14 ml)
- Sodium nitrite (3.9 g)
- Water
- Ice

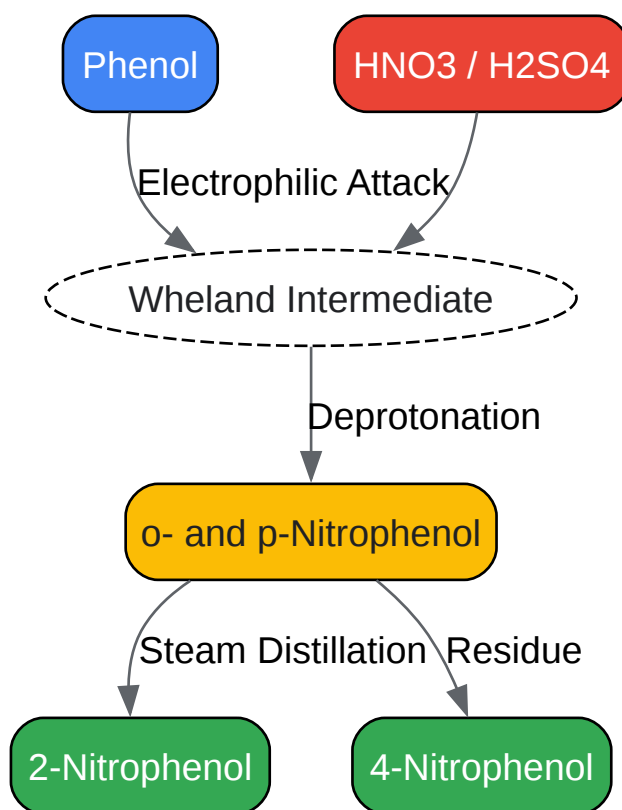
Procedure:

- Diazotization: 14 ml of concentrated sulfuric acid is carefully added to 20 ml of water. To this hot solution, 7 g of finely crushed 4-nitroaniline is added. The mixture is then cooled to 5°C in an ice bath, and 25 g of ice is added. A solution of 3.9 g of sodium nitrite in 18 ml of water is then added slowly while maintaining the temperature between 0-5°C to form the 4-nitrobenzenediazonium sulfate solution.[5]

- Hydrolysis: The diazonium salt solution is added portion-wise to a boiling solution of 15 ml of water and 15 ml of concentrated sulfuric acid in a flask equipped with a reflux condenser.[5]
- The mixture is boiled for an additional 10 minutes.
- The reaction mixture is then cooled in an ice bath to induce crystallization of the 4-nitrophenol.
- The precipitated product is collected by filtration and can be further purified by recrystallization from dilute hydrochloric acid.[5]

Signaling Pathways and Experimental Workflows

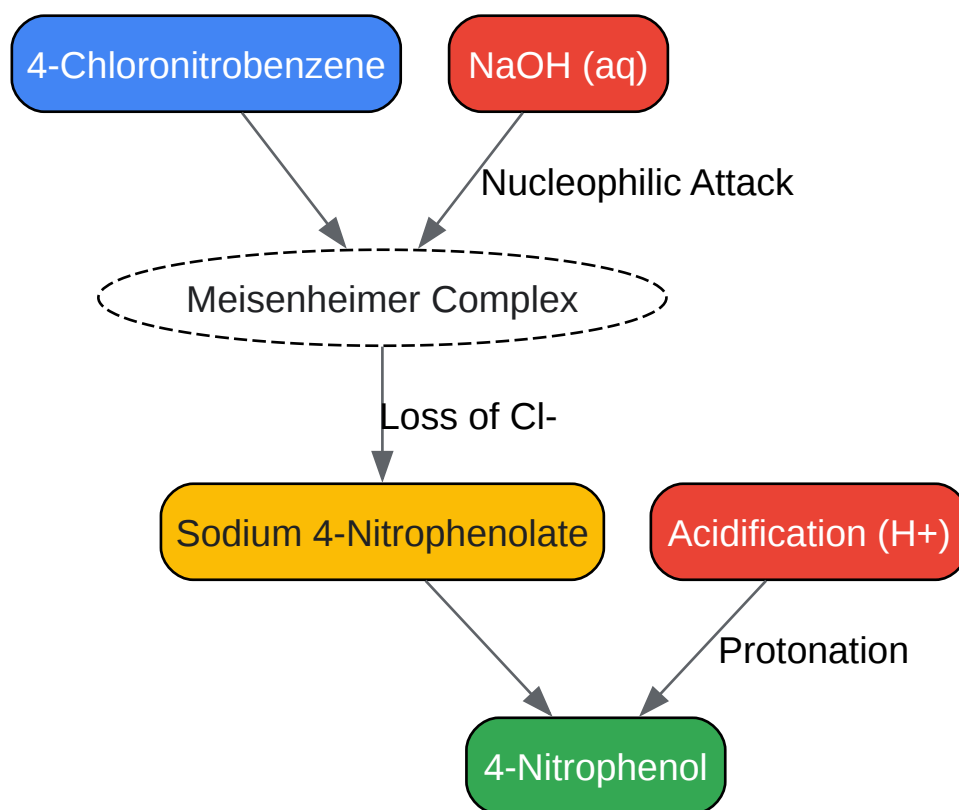
Route 1: Direct Nitration of Phenol Pathway



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Caption: Reaction pathway for the direct nitration of phenol.

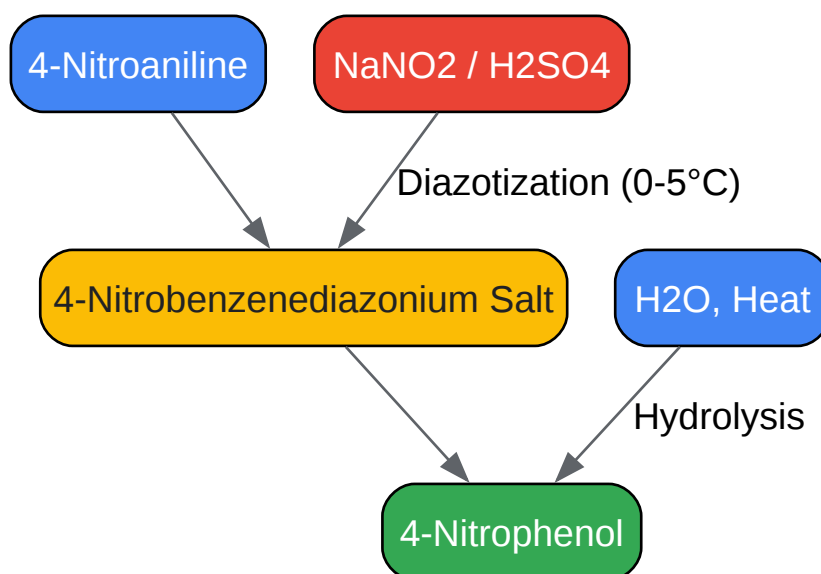
Route 2: Hydrolysis of 4-Chloronitrobenzene Pathway



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Caption: Reaction pathway for the hydrolysis of 4-chloronitrobenzene.

Route 3: Diazotization-Hydrolysis Pathway



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Caption: Pathway for the synthesis of 4-nitrophenol from 4-nitroaniline.

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